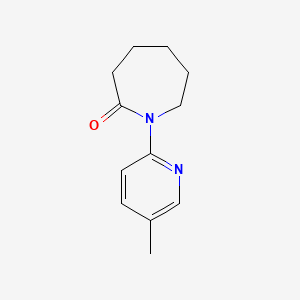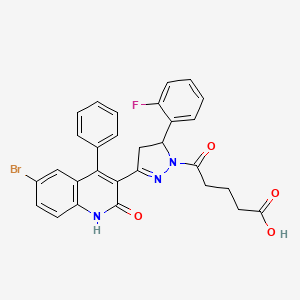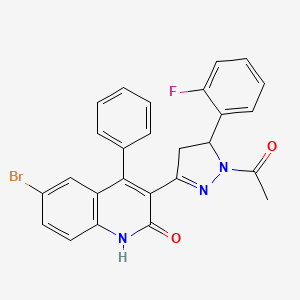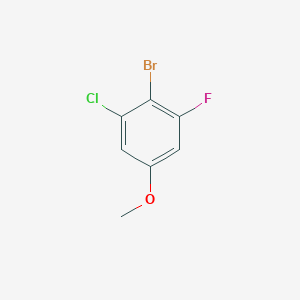![molecular formula C22H20F4N4O B14122143 Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-5-(4-methylphenyl)-7-(trifluoromethyl)-, (5R,7S)-: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of acyclic reagents and advanced synthetic techniques to achieve efficient and scalable synthesis. The development of these methods has been driven by the need for high-yield and cost-effective production processes .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, anxiety, and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets and pathways. These compounds may act as inhibitors of enzymes or receptors, modulating various biological processes. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their functional groups and biological activities .
Uniqueness
The uniqueness of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-5-(4-methylphenyl)-7-(trifluoromethyl)-, (5R,7S)- lies in its specific functional groups and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H20F4N4O |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
(5R,7S)-N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H20F4N4O/c1-13-2-6-15(7-3-13)18-10-19(22(24,25)26)30-20(29-18)17(12-28-30)21(31)27-11-14-4-8-16(23)9-5-14/h2-9,12,18-19,29H,10-11H2,1H3,(H,27,31)/t18-,19+/m1/s1 |
Clave InChI |
DFLIKCVIUDYGOH-MOPGFXCFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122111.png)
![(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14122113.png)
![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)

![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)

![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)


